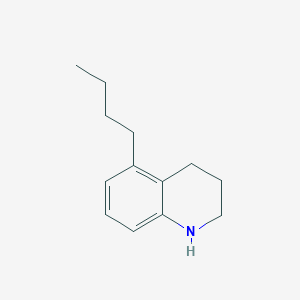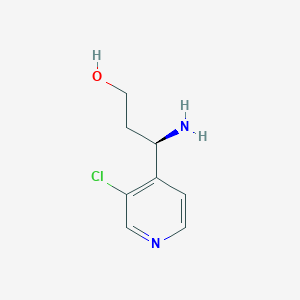
(3R)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a chlorinated pyridine ring, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, such as 3-chloro-4-pyridinecarboxaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The hydroxyl group is then converted to an amino group through a substitution reaction with ammonia or an amine source.
Chirality Introduction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the (3R) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(3R)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (3R)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorinated pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
(3S)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL: The enantiomer of the compound with different chiral configuration.
3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL: Without specific chiral configuration.
3-Amino-3-(4-pyridyl)propan-1-OL: Lacks the chlorine atom on the pyridine ring.
Uniqueness
(3R)-3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL is unique due to its specific (3R) chiral configuration, which can result in different biological activities compared to its enantiomers and other similar compounds. The presence of the chlorine atom on the pyridine ring also adds to its distinct chemical properties and reactivity.
特性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
(3R)-3-amino-3-(3-chloropyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-7-5-11-3-1-6(7)8(10)2-4-12/h1,3,5,8,12H,2,4,10H2/t8-/m1/s1 |
InChIキー |
KRZCGGOYAFUDKX-MRVPVSSYSA-N |
異性体SMILES |
C1=CN=CC(=C1[C@@H](CCO)N)Cl |
正規SMILES |
C1=CN=CC(=C1C(CCO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13311698.png)
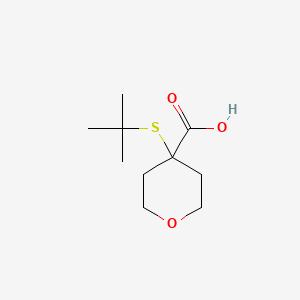
![Methyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13311715.png)
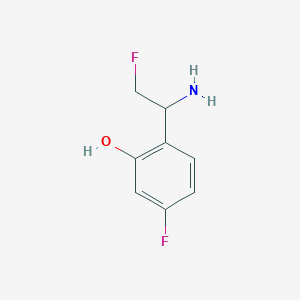
![2-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13311743.png)

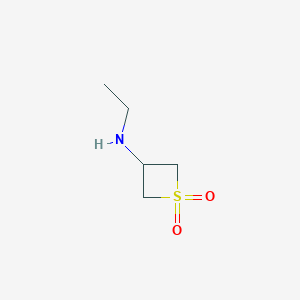
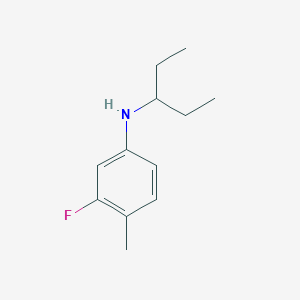
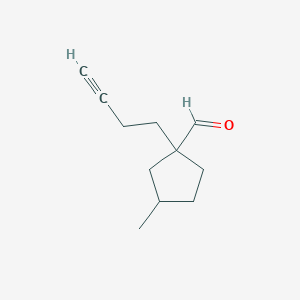

![3-{[(2-Iodocycloheptyl)oxy]methyl}oxolane](/img/structure/B13311758.png)
![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13311762.png)

